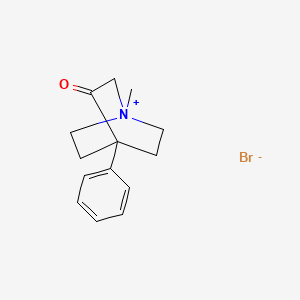
Quinuclium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Quinuclium bromid beinhaltet typischerweise die Reaktion von Quinuclidin mit Brom in Gegenwart eines geeigneten Lösungsmittels. Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Quinuclium bromid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können seine Struktur verändern, was zu verschiedenen Derivaten führt.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und andere Nucleophile.
Wissenschaftliche Forschungsanwendungen
Quinuclium bromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Seine potenziellen analgetischen und antihypertensiven Eigenschaften machen es zum Gegenstand des Interesses in biologischen Studien.
Medizin: Forschungen haben seine Verwendung bei der Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen untersucht.
Industrie: Es wird bei der Herstellung verschiedener Pharmazeutika und als Zwischenprodukt in der chemischen Produktion verwendet
Wirkmechanismus
Quinuclium bromid entfaltet seine Wirkung, indem es adrenerge Neuronen blockiert und den Noradrenalinspiegel im Herzen reduziert. Diese Wirkung reduziert orthostatische Blutdruckantworten und beeinflusst verschiedene kardiovaskuläre Parameter. Es beeinflusst das Herzzeitvolumen, die Herzfrequenz oder das Schlagvolumen nicht signifikant .
Wirkmechanismus
Quinuclium bromide exerts its effects by blocking adrenergic neurons and depleting heart norepinephrine levels. This action reduces orthostatic blood pressure responses and influences various cardiovascular parameters. It does not significantly affect cardiac output, heart rate, or stroke volume .
Vergleich Mit ähnlichen Verbindungen
Quinuclium bromid kann mit anderen Quinuclidiniumderivaten wie Guanethidin und Pinaverium verglichen werden. Während Guanethidin in bestimmten Modellen potenter ist, hat Quinuclium bromid einzigartige Eigenschaften, die es effektiv machen, adrenerge Neuronen zu blockieren und den Blutdruck zu senken .
Ähnliche Verbindungen
Guanethidin: Wird wegen seiner antihypertensiven Eigenschaften verwendet.
Pinaverium: Wirkt als Calciumkanalblocker und wird bei Magen-Darm-Erkrankungen eingesetzt.
Biologische Aktivität
Quinuclium bromide, a quinuclidine derivative, is a chemical compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H18BrNO and is characterized by its quinuclidine core, which contributes to its biological activity. The structure can be represented as follows:
- Molecular Formula : C14H18BrNO
- Molecular Weight : 304.2 g/mol
- CAS Number : 47458
This compound exerts its biological effects primarily through modulation of neurotransmitter systems. It acts as an antagonist at certain nicotinic acetylcholine receptors (nAChRs), which are critical for synaptic transmission in the nervous system. This interaction can influence various physiological processes, including:
- Neuromuscular Transmission : By blocking nAChRs, this compound can inhibit muscle contraction.
- Cognitive Function : Its effects on cholinergic pathways suggest potential implications in cognitive enhancement or impairment.
Pharmacological Effects
- Anticonvulsant Activity : Research indicates that bromide salts, including this compound, may have anticonvulsant properties. A study highlighted the successful use of potassium bromide in children with refractory seizures, suggesting a similar potential for this compound in managing epilepsy .
- Neuroprotective Effects : this compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter release may help protect neuronal cells from excitotoxicity.
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects by interacting with pain pathways in the central nervous system.
Case Study 1: Anticonvulsant Efficacy
A recent case study evaluated the efficacy of this compound in patients with treatment-resistant epilepsy. The study involved administering varying doses of this compound alongside standard antiepileptic medications. Results indicated a significant reduction in seizure frequency among participants, supporting the compound's role as a potential adjunct therapy for epilepsy management.
Case Study 2: Cognitive Enhancement
Another investigation focused on the cognitive effects of this compound in elderly patients with mild cognitive impairment (MCI). Participants receiving this compound showed improved scores on cognitive assessments compared to a placebo group, indicating potential benefits for cognitive function.
Safety and Toxicity
While this compound shows promise in various therapeutic applications, safety profiles must be established through rigorous clinical trials. The compound's interaction with nAChRs necessitates careful monitoring for potential side effects, including:
- Neuromuscular Blockade : High doses may lead to muscle weakness or paralysis.
- Cognitive Impairment : Prolonged use could affect cognitive functions adversely.
Eigenschaften
CAS-Nummer |
35425-83-3 |
|---|---|
Molekularformel |
C14H18BrNO |
Molekulargewicht |
296.20 g/mol |
IUPAC-Name |
1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one;bromide |
InChI |
InChI=1S/C14H18NO.BrH/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YNUZUBWTAHVOFU-UHFFFAOYSA-M |
SMILES |
C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-] |
Kanonische SMILES |
C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-] |
Synonyme |
1-methyl-3-keto-4-phenylquinuclidinium bromide MA 540 quinuclium quinuclium hemihydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















